molecular formula C12H12N2O2 B5886483 2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide

2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide

Cat. No. B5886483
M. Wt: 216.24 g/mol
InChI Key: URQXYGAHTIMHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide, also known as MPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPF is a furan derivative that exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. This compound is thought to inhibit the activity of COX-2, which is responsible for the production of prostaglandins in response to inflammation and injury.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been found to reduce inflammation and pain by inhibiting the production of prostaglandins and other inflammatory mediators. This compound has also been shown to have a neuroprotective effect, which makes it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

Future research on 2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide should focus on further elucidating its mechanism of action and potential side effects. Additionally, more studies are needed to determine the efficacy of this compound in treating various diseases and conditions in humans. Furthermore, the development of new methods for administering this compound, such as the use of nanoparticles or other drug delivery systems, could improve its bioavailability and therapeutic potential.

Synthesis Methods

The synthesis of 2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with furfurylamine in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain the final compound, this compound. This method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide has been extensively studied for its potential applications in treating various diseases and conditions. It has been shown to exhibit anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.

properties

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-13-11(7-8)14-12(15)10-4-6-16-9(10)2/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQXYGAHTIMHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.